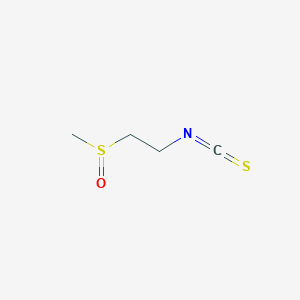![molecular formula C48H45B3 B12579862 (Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] CAS No. 300823-56-7](/img/structure/B12579862.png)
(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] is a complex organoboron compound known for its unique structural and electronic properties This compound features a benzene ring substituted at the 1,3,5-positions with tris[bis(4-methylphenyl)borane] groups, making it a highly symmetrical molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] typically involves the reaction of boronic acid derivatives with aryl halides under palladium-catalyzed cross-coupling conditions. One common method is the Suzuki-Miyaura coupling reaction, which proceeds under mild conditions and provides high yields. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to enhance reaction rates and yields. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] can undergo various chemical reactions, including:
Oxidation: The boron centers can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron centers to borohydrides.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Various substituted aromatic compounds, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organoboron compounds.
Medicine: Investigated for use in diagnostic imaging and as a therapeutic agent in boron neutron capture therapy (BNCT).
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its excellent electronic properties.
Wirkmechanismus
The mechanism of action of (Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] involves its ability to interact with various molecular targets through its boron centers. These interactions can include coordination with electron-rich species, facilitating electron transfer processes. In biological systems, the compound can form stable complexes with biomolecules, potentially disrupting normal cellular functions and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylborane: A simpler organoboron compound with three phenyl groups attached to a boron center.
Tris(4-methylphenyl)borane: Similar to (Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] but lacks the central benzene ring.
Boron-dipyrromethene (BODIPY) dyes: Boron-containing compounds used in fluorescence imaging and sensing applications.
Uniqueness
(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] is unique due to its highly symmetrical structure and the presence of multiple boron centers, which confer distinct electronic properties. This makes it particularly valuable in applications requiring precise electronic characteristics, such as in OLEDs and organic photovoltaics.
Eigenschaften
CAS-Nummer |
300823-56-7 |
|---|---|
Molekularformel |
C48H45B3 |
Molekulargewicht |
654.3 g/mol |
IUPAC-Name |
[3,5-bis[bis(4-methylphenyl)boranyl]phenyl]-bis(4-methylphenyl)borane |
InChI |
InChI=1S/C48H45B3/c1-34-7-19-40(20-8-34)49(41-21-9-35(2)10-22-41)46-31-47(50(42-23-11-36(3)12-24-42)43-25-13-37(4)14-26-43)33-48(32-46)51(44-27-15-38(5)16-28-44)45-29-17-39(6)18-30-45/h7-33H,1-6H3 |
InChI-Schlüssel |
JTSRXZBAKRRWNN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)C3=CC(=CC(=C3)B(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)B(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


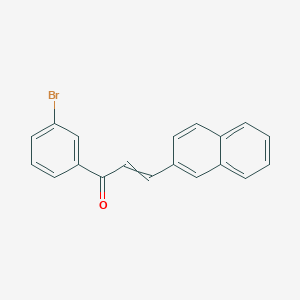
![4-(Furan-2-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12579786.png)
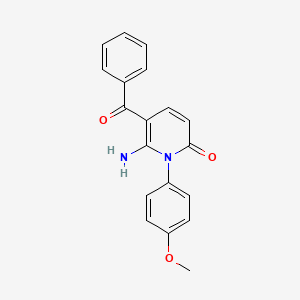
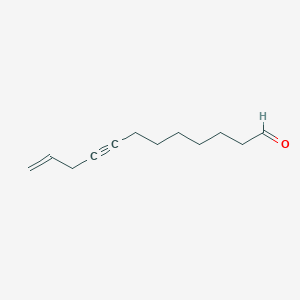
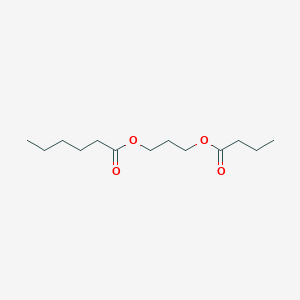
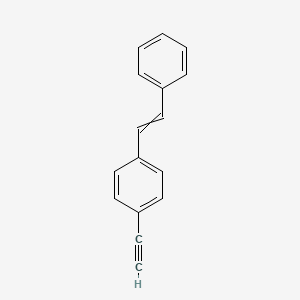
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzaldehyde](/img/structure/B12579829.png)
![Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]-](/img/structure/B12579842.png)
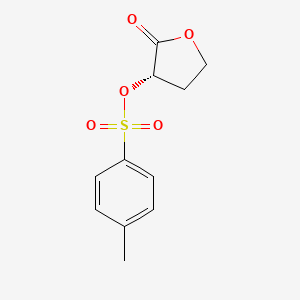
![Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate](/img/structure/B12579859.png)
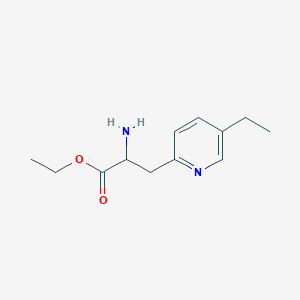
![1-[(2S)-1-Benzoylpyrrolidin-2-yl]-2-bromoethan-1-one](/img/structure/B12579871.png)
